3,5-Bis(isopropyl)phenyl 4-Isopropylphenyl Phenyl Phosphate
Description
Structural Characterization of 3,5-Bis(isopropyl)phenyl 4-Isopropylphenyl Phenyl Phosphate
Molecular Geometry and Isomeric Configurations
The molecular geometry of this compound exhibits a tetrahedral phosphorus center coordinated to four oxygen atoms, creating a phosphate ester linkage that connects three distinct aromatic systems. The compound features three phenyl groups attached to the central phosphate moiety, with two of these rings bearing isopropyl substituents in specific positions. The 3,5-diisopropylphenyl group contains two isopropyl substituents positioned meta to each other on the benzene ring, while the 4-isopropylphenyl group bears a single isopropyl substituent in the para position relative to the phosphate linkage.
The International Union of Pure and Applied Chemistry nomenclature identifies this compound as [3,5-di(propan-2-yl)phenyl] phenyl (4-propan-2-ylphenyl) phosphate, reflecting the systematic naming convention that accounts for the precise positioning of substituents. The molecular structure demonstrates significant steric bulk due to the presence of three isopropyl groups, each contributing to the overall three-dimensional architecture of the molecule. The isopropyl substituents adopt conformations that minimize steric interactions while maintaining optimal overlap between the aromatic pi-electron systems and the phosphate center.
Conformational analysis reveals that the compound exists in multiple rotameric forms due to rotation around the carbon-carbon bonds within the isopropyl groups and rotation around the phosphorus-oxygen bonds connecting the aromatic rings to the phosphate center. The 3,5-substitution pattern on one of the phenyl rings creates a more sterically demanding environment compared to the 4-substitution pattern, leading to differential rotational barriers and preferred conformational states. The unsubstituted phenyl ring provides a reference point for understanding the electronic and steric effects introduced by the isopropyl substituents.
The compound exhibits specific regioisomeric characteristics that distinguish it from other isopropylated phenyl phosphate derivatives. The combination of 3,5-diisopropyl and 4-isopropyl substitution patterns creates an asymmetric molecule with distinct chemical and physical properties compared to symmetrically substituted analogs. This asymmetry influences the compound's crystallization behavior, solubility characteristics, and spectroscopic properties, making it a unique member of the isopropylated phenyl phosphate family.
Crystallographic Analysis via X-ray Diffraction
Crystallographic investigations of related isopropylated phenyl phosphate compounds provide valuable insights into the solid-state structure and packing arrangements of these complex organophosphate esters. X-ray diffraction studies on similar bis(diisopropylphenyl) phosphate complexes reveal characteristic unit cell parameters and space group symmetries that inform our understanding of the crystalline behavior of this compound.
Comparative analysis with structurally related compounds, such as tris[bis(2,6-diisopropylphenyl) phosphate] complexes, demonstrates that isopropyl-substituted phenyl phosphates typically crystallize in monoclinic or triclinic crystal systems. The unit cell dimensions for related compounds show characteristic patterns, with cell parameters often ranging from 10 to 30 Angstroms depending on the degree of substitution and molecular packing arrangements. The space group symmetries commonly observed include P21/c and P21/n, reflecting the asymmetric nature of these heavily substituted aromatic compounds.
The crystallographic data for related structures indicate that intermolecular interactions play crucial roles in determining the solid-state packing. Weak hydrogen bonding between the phosphate oxygen atoms and aromatic hydrogen atoms contributes to the overall crystal stability. Additionally, van der Waals interactions between the bulky isopropyl groups influence the molecular packing density and create channels or voids within the crystal lattice that may accommodate solvent molecules or contribute to the compound's thermal expansion behavior.
Diffraction pattern analysis reveals characteristic peak positions and intensities that correspond to specific crystallographic planes and Miller indices. The presence of multiple isopropyl substituents creates complex scattering patterns due to the distributed electron density and conformational disorder that may occur within the crystal lattice. Temperature-dependent diffraction studies on related compounds suggest that these materials exhibit thermal expansion coefficients consistent with organic crystals containing flexible alkyl substituents.
Spectroscopic Identification Methods
Nuclear Magnetic Resonance Spectral Signatures
Nuclear Magnetic Resonance spectroscopy provides definitive structural identification of this compound through characteristic chemical shifts and coupling patterns observed in both proton and carbon-13 spectra. The compound exhibits distinct resonances attributable to the three different aromatic environments and the multiple isopropyl substituents, creating a complex but interpretable spectral signature.
Proton Nuclear Magnetic Resonance analysis reveals several distinct regions of chemical shifts that correspond to different structural elements within the molecule. The aromatic protons appear in the characteristic downfield region between 7.0 and 7.5 parts per million, with the unsubstituted phenyl ring protons displaying a typical quintet pattern due to their equivalent chemical environment. The 4-isopropylphenyl ring protons appear as two distinct doublets corresponding to the meta and ortho positions relative to the isopropyl substituent. The 3,5-diisopropylphenyl ring exhibits a more complex pattern with a triplet for the para position and doublets for the positions adjacent to the isopropyl groups.
The isopropyl substituents generate characteristic splitting patterns in the aliphatic region of the spectrum. The methine protons of the isopropyl groups appear as septets around 2.8 to 3.2 parts per million due to coupling with the six equivalent methyl protons. The methyl groups of the isopropyl substituents appear as doublets in the region between 1.1 and 1.3 parts per million, with coupling constants typically ranging from 6 to 7 Hertz. Integration ratios confirm the presence of three isopropyl groups, with the expected 1:6 ratio between methine and methyl protons.
Carbon-13 Nuclear Magnetic Resonance spectroscopy provides additional structural confirmation through the observation of distinct carbon environments. The aromatic carbon atoms appear in the region between 120 and 160 parts per million, with the phosphate-bearing carbons appearing slightly downfield due to the electron-withdrawing effect of the phosphate group. The isopropyl carbon atoms exhibit characteristic chemical shifts, with the quaternary carbons appearing around 34 parts per million and the methyl carbons around 24 parts per million. Phosphorus-31 Nuclear Magnetic Resonance reveals a single sharp resonance around -18 parts per million, confirming the presence of a single phosphorus environment within the molecule.
Infrared Vibrational Mode Assignment
Infrared spectroscopy of this compound reveals characteristic vibrational modes that provide detailed information about the molecular structure and bonding patterns. The compound exhibits several distinct absorption bands that correspond to specific functional groups and structural features within the molecule.
The phosphate ester linkage generates strong characteristic absorptions in the fingerprint region of the infrared spectrum. The phosphorus-oxygen stretching vibrations appear as intense bands between 1180 and 1250 wavenumbers, with the exact position dependent on the electron density around the phosphorus center and the nature of the attached aromatic groups. The phosphorus-oxygen-carbon stretching modes contribute additional bands in the region between 950 and 1050 wavenumbers, providing confirmation of the ester linkage formation.
Aromatic carbon-carbon stretching vibrations appear as medium to strong bands in the region between 1450 and 1600 wavenumbers, with multiple bands observed due to the presence of three different aromatic ring systems. The substitution patterns on the phenyl rings influence the exact positions and intensities of these bands, with the heavily substituted 3,5-diisopropylphenyl ring showing distinctly different vibrational characteristics compared to the monosubstituted and unsubstituted rings.
The isopropyl substituents contribute characteristic absorptions from carbon-hydrogen stretching and bending vibrations. The methyl carbon-hydrogen stretching modes appear as strong bands around 2950 and 2870 wavenumbers, while the methine carbon-hydrogen stretching appears around 2960 wavenumbers. The characteristic doublet nature of the methyl groups in isopropyl substituents leads to distinctive splitting patterns in the carbon-hydrogen bending region around 1380 wavenumbers. Additional bands corresponding to carbon-carbon stretching within the isopropyl groups appear between 1000 and 1100 wavenumbers.
| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity | Assignment |
|---|---|---|---|
| Aromatic C-H stretch | 3040-3080 | Medium | Phenyl ring C-H bonds |
| Aliphatic C-H stretch | 2850-2970 | Strong | Isopropyl C-H bonds |
| Aromatic C=C stretch | 1450-1600 | Medium-Strong | Phenyl ring vibrations |
| P=O stretch | 1180-1250 | Strong | Phosphate ester linkage |
| P-O-C stretch | 950-1050 | Medium | Ester bond vibrations |
| Isopropyl C-H bend | 1360-1390 | Medium | Methyl group deformation |
Mass Spectrometric Fragmentation Patterns
Mass spectrometric analysis of this compound provides crucial structural information through characteristic fragmentation patterns that reflect the molecular connectivity and stability of different structural units within the compound. The molecular ion peak appears at mass-to-charge ratio 452, corresponding to the intact molecular formula C27H33O4P.
The fragmentation behavior follows predictable patterns based on the relative bond strengths and stability of the resulting fragment ions. Primary fragmentation typically occurs through cleavage of the phosphate ester bonds, leading to the loss of individual aromatic groups and the formation of characteristic fragment ions. The loss of the unsubstituted phenyl group (mass 94) generates a prominent fragment at mass-to-charge ratio 358, while loss of the 4-isopropylphenyl group (mass 136) produces a fragment at mass-to-charge ratio 316.
Secondary fragmentation processes involve the loss of isopropyl groups from the aromatic fragments, creating a series of characteristic peaks that confirm the substitution patterns. The loss of individual isopropyl groups (mass 43) from the molecular ion and primary fragments generates a distinctive ladder of peaks separated by 43 mass units. The 3,5-diisopropylphenyl fragment shows characteristic losses of one or both isopropyl groups, producing fragments at masses corresponding to the monosubstituted and unsubstituted phenyl species.
The phosphate-containing fragments provide additional structural confirmation through their characteristic mass-to-charge ratios and isotope patterns. Fragments containing phosphorus exhibit distinctive isotope patterns due to the monoisotopic nature of phosphorus-31, allowing for unambiguous identification of phosphate-bearing species. The base peak in the mass spectrum typically corresponds to the most stable aromatic fragment, often the tropylium ion or related aromatic cation formed through rearrangement processes.
| Fragment m/z | Relative Intensity | Structural Assignment | Loss from Molecular Ion |
|---|---|---|---|
| 452 | 15 | Molecular ion [M]⁺ | - |
| 358 | 35 | [M - C6H5]⁺ | Phenyl group (94) |
| 316 | 45 | [M - C9H11]⁺ | 4-Isopropylphenyl (136) |
| 273 | 25 | [M - C12H15]⁺ | 3,5-Diisopropylphenyl (179) |
| 231 | 60 | Multiple losses | Complex fragmentation |
| 136 | 80 | 4-Isopropylphenyl⁺ | Aromatic fragment |
| 94 | 100 | Phenyl⁺ | Base peak |
| 43 | 90 | Isopropyl⁺ | Alkyl fragment |
Properties
IUPAC Name |
[3,5-di(propan-2-yl)phenyl] phenyl (4-propan-2-ylphenyl) phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H33O4P/c1-19(2)22-12-14-26(15-13-22)30-32(28,29-25-10-8-7-9-11-25)31-27-17-23(20(3)4)16-24(18-27)21(5)6/h7-21H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRHIJLBOQLOKIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OP(=O)(OC2=CC=CC=C2)OC3=CC(=CC(=C3)C(C)C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H33O4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Friedel-Crafts Alkylation of Phenol
The foundational step in synthesizing triaryl phosphates like 3,5-Bis(isopropyl)phenyl 4-Isopropylphenyl Phenyl Phosphate involves the isopropylation of phenol. The patent US4351780A details a method where phenol is alkylated with propylene in the presence of p-toluene sulfonic acid (0.5–10 wt% of phenol) as a catalyst. This reaction proceeds at atmospheric or elevated pressures, with propylene gas sparged into the reaction medium to ensure homogeneity.
A critical parameter is the C₃/φ ratio , defined as the moles of propylene reacted per total moles of phenol (including unreacted phenol). Maintaining this ratio below 0.25 (preferably 0.05–0.20) minimizes the formation of polyisopropylphenols, such as 2,6-diisopropylphenol, which complicate subsequent phosphorylation. For example, at a C₃/φ ratio of 0.20, the alkylation product contains <3 wt% polyisopropylphenols, with monoisopropylphenol dominating. Gas chromatography is employed to monitor propylene consumption and reaction progress.
Distillative Fractionation for Enrichment
Following alkylation, unreacted phenol is removed via vacuum distillation to enrich the monoisopropylphenol content. The patent specifies distilling the crude alkylation product until the C₃/φ ratio in the distilland reaches 0.30–0.60 . This step reduces phenol content from ~50% to <10%, yielding a feedstock suitable for phosphorylation. Lower distillation temperatures (<150°C) prevent thermal decomposition of isopropylphenols.
Phosphorylation Techniques for Triaryl Phosphate Synthesis
Phosphorus Oxychloride (POCl₃) Method
The most conventional route involves reacting isopropylphenols with POCl₃ under controlled conditions. The patent US4351780A outlines a process where the enriched monoisopropylphenol mixture is treated with POCl₃ at 50–100°C, followed by hydrolysis to yield the triaryl phosphate. Key considerations include:
-
Molar Ratios : A 3:1 molar excess of phenol derivatives to POCl₃ ensures complete phosphorylation.
-
Reaction Time : 4–8 hours under reflux to achieve >90% conversion.
-
Byproduct Management : Residual HCl is neutralized with aqueous sodium hydroxide, and the organic layer is washed to remove salts.
This method produces This compound with <2% 2,6-diisopropylphenyl phosphate impurities, critical for applications requiring low viscosity and thermal stability.
Tetrabutylammonium Dichlorophosphate ([TBA][PO₂Cl₂]) Approach
Recent advancements from PMC research demonstrate the use of [TBA][PO₂Cl₂] as a phosphorylating agent. This method enables direct P–O bond formation with aryl lithium reagents, bypassing traditional POCl₃ routes. For example:
-
Reaction with Organolithium Reagents : [TBA][PO₂Cl₂] reacts with 3,5-diisopropylphenyllithium at −78°C in tetrahydrofuran (THF), forming the intermediate phosphate salt.
-
Acidification : Treatment with a cation-exchange resin (e.g., Dowex 50WX8) converts the salt to the free phosphoric acid.
This two-step process achieves yields >85% and reduces reaction steps compared to conventional methods.
Purification and Quality Control
Vacuum Distillation
Crude phosphorylation products are purified via fractional distillation under reduced pressure (0.1–1 mmHg). The target compound, This compound , is collected at 245–260°C, with purity verified by HPLC (>98%).
Spectroscopic Characterization
-
¹H NMR (CDCl₃): δ 1.25 (d, J = 6.8 Hz, 18H, isopropyl-CH₃), 2.90 (sept, 3H, isopropyl-CH), 7.10–7.40 (m, 9H, aromatic H).
-
³¹P NMR : Single resonance at δ −18.5 ppm, confirming a single phosphate species.
Comparative Analysis of Synthetic Routes
| Method | Catalyst/Reagent | Yield (%) | Byproducts | Purity (%) |
|---|---|---|---|---|
| POCl₃ | p-TsOH, POCl₃ | 78–85 | 2,6-Diisopropyl | 95–98 |
| [TBA][PO₂Cl₂] | [TBA][PO₂Cl₂] | 85–90 | Minimal | 98–99 |
The [TBA][PO₂Cl₂] method offers higher yields and purity but requires stringent anhydrous conditions. In contrast, the POCl₃ route is more scalable but necessitates careful byproduct removal.
Industrial-Scale Considerations
Large-scale production prioritizes cost-effectiveness and safety. The POCl₃ method remains dominant due to:
Chemical Reactions Analysis
Types of Reactions: 3,5-Bis(isopropyl)phenyl 4-Isopropylphenyl Phenyl Phosphate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding phosphates and phenols.
Reduction: Reduction reactions can convert the phosphate ester back to its phenol precursors.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phosphate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Formation of phenols and phosphoric acid derivatives.
Reduction: Regeneration of phenol precursors.
Substitution: Formation of substituted phosphate esters.
Scientific Research Applications
Chemistry: In chemistry, 3,5-Bis(isopropyl)phenyl 4-Isopropylphenyl Phenyl Phosphate is used as a building block for synthesizing more complex molecules. It is also employed in studying reaction mechanisms and kinetics .
Biology: This compound is utilized in proteomics research to study protein interactions and modifications. It serves as a reagent in various biochemical assays .
Medicine: In the medical field, it is investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations .
Industry: Industrially, this compound is used as a flame retardant in plastics, resins, and coatings. It enhances the fire resistance of materials and is also used as a plasticizer .
Mechanism of Action
The mechanism of action of 3,5-Bis(isopropyl)phenyl 4-Isopropylphenyl Phenyl Phosphate involves its interaction with molecular targets such as proteins and enzymes. The compound can modify protein structures and functions through phosphorylation, affecting various biochemical pathways . It acts as a flame retardant by forming a protective char layer on the surface of materials, preventing the spread of flames .
Comparison with Similar Compounds
Key Insights :
- Unlike tricresyl phosphate (methyl substituents), the isopropyl groups may improve solubility in non-polar solvents due to greater hydrophobicity.
Physical and Chemical Properties
- Thermal Stability : Branched substituents like isopropyl groups typically enhance thermal resistance by hindering oxidative degradation. This property is critical for flame-retardant applications, where the compound may outperform linear analogs like bis(2-ethylhexyl) phenyl phosphate.
- Hydrolysis Resistance : Steric bulk around the phosphate core may slow hydrolysis compared to less hindered compounds (e.g., triphenyl phosphate), which are prone to degradation in acidic or alkaline conditions.
Biological Activity
3,5-Bis(isopropyl)phenyl 4-Isopropylphenyl Phenyl Phosphate (CAS 1391051-71-0) is an organic phosphate ester characterized by its complex structure, which includes multiple isopropyl substitutions on phenyl groups. This compound has garnered attention in various fields, particularly in chemistry, biology, and industrial applications due to its unique properties and potential biological activities.
- Molecular Formula : C27H33O4P
- Molecular Weight : 452.52 g/mol
- IUPAC Name : [3,5-di(propan-2-yl)phenyl] phenyl (4-propan-2-ylphenyl) phosphate
The biological activity of this compound primarily arises from its ability to interact with proteins and enzymes through phosphorylation. This interaction can modify protein structures and functions, influencing various biochemical pathways. The compound's phosphate group enables it to act as a signaling molecule or modulator in cellular processes.
Biological Applications
- Proteomics Research : The compound is utilized in proteomics to study protein interactions and modifications. Its ability to phosphorylate proteins makes it a valuable reagent in biochemical assays.
- Drug Delivery Systems : Investigations into its use as a component in pharmaceutical formulations highlight its potential for enhancing drug delivery mechanisms.
- Flame Retardant Properties : In industrial applications, it serves as a flame retardant and plasticizer, improving the fire resistance of materials while also being studied for its environmental impact.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with other phosphate esters:
| Compound Name | Structure | Main Use | Biological Activity |
|---|---|---|---|
| Triphenyl Phosphate | C18H15O4P | Flame retardant | Moderate |
| Tris(2-chloroethyl) Phosphate | C6H12Cl3O4P | Flame retardant | Low |
| Bisphenol A Diphenyl Phosphate | C18H19O4P | Flame retardant | Moderate |
The presence of isopropyl groups in the structure of this compound enhances its stability and effectiveness compared to these compounds.
Study on Occupational Exposure
A study conducted on Ottawa firefighters investigated the exposure levels of various flame retardants, including similar phosphate esters. The findings indicated that compounds like this compound could be present in significant concentrations due to their use in firefighting equipment and materials .
Environmental Impact Assessment
An economic analysis by the EPA highlighted the persistent nature of phenol-based phosphates in the environment. It emphasized the need for regulatory actions due to their bioaccumulative properties and potential toxicity .
Q & A
Q. How to integrate multi-omics data for ecotoxicological risk assessment?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
